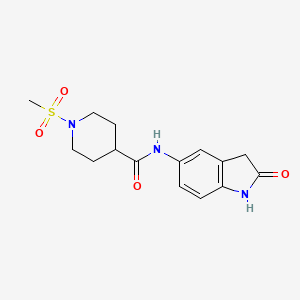

1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide is a member of the oxindole family, known for its diverse biological activities, particularly in cancer research and enzyme inhibition. This article explores its biological activity, synthesizing relevant findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

- Molecular Formula : C15H18N2O3S

- Molecular Weight : 302.38 g/mol

- Functional Groups : Includes a piperidine ring, an oxindole moiety, and a methylsulfonyl group.

These structural features contribute to its potential pharmacological properties.

Anticancer Activity

This compound has shown promising results in inhibiting various cancer cell lines. A study indicated that derivatives of 2-oxindoles significantly inhibit the PDK1/Akt pathway, which is crucial in non-small cell lung cancer (NSCLC) treatment. The synthesized compounds were evaluated for their cytotoxic effects on ASPC1 cells, a human pancreatic adenocarcinoma line characterized by aberrant PI3K/Akt pathway activation. Notably, one compound reduced cell viability to approximately 68% at a concentration of 10 µM over 72 hours .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It has been reported to exhibit strong inhibition against acetylcholinesterase (AChE) and urease, with some derivatives showing IC50 values as low as 0.63 µM . This suggests potential applications in treating conditions related to these enzymes, such as Alzheimer's disease and urea cycle disorders.

Antibacterial Activity

Preliminary antibacterial screening demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains tested. This highlights the compound's versatility in addressing infectious diseases .

Mechanistic Insights

Docking studies have elucidated the interaction mechanisms of the compound with target proteins. The binding interactions with bovine serum albumin (BSA) indicate favorable pharmacokinetic properties, suggesting that the compound can effectively circulate within biological systems .

Summary of Research Findings

| Activity | Cell Line/Target | Effect | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | ASPC1 (Pancreatic adenocarcinoma) | Cell viability reduction | 10 |

| Enzyme Inhibition | Acetylcholinesterase | Strong inhibition | 0.63 |

| Urease | Strong inhibition | Varies | |

| Antibacterial | Salmonella typhi | Moderate to strong activity | N/A |

Case Study: Anticancer Properties

In a systematic study focusing on 2-oxindole derivatives, researchers synthesized various compounds and evaluated their efficacy against NSCLC. The findings revealed that specific substitutions on the oxindole framework significantly influenced their biological activity, emphasizing the importance of structural optimization in drug design .

Case Study: Enzyme Inhibition

Research involving the synthesis of piperidine derivatives highlighted their potential as effective AChE inhibitors. The study provided insights into structure-activity relationships (SAR), demonstrating that certain modifications could enhance inhibitory potency against AChE and urease .

Properties

IUPAC Name |

1-methylsulfonyl-N-(2-oxo-1,3-dihydroindol-5-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-23(21,22)18-6-4-10(5-7-18)15(20)16-12-2-3-13-11(8-12)9-14(19)17-13/h2-3,8,10H,4-7,9H2,1H3,(H,16,20)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMWGYOTEOVJOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.